Stereospecific HMG-CoA Reductase Inhibition: (3R,5S)-Fluvastatin vs. (3S,5R)-Fluvastatin
The (3R,5S)-enantiomer of fluvastatin demonstrates a 30-fold greater inhibitory activity against HMG-CoA reductase compared to its optical antipode, the (3S,5R)-enantiomer [1]. This stereospecificity is a direct consequence of the chiral centers at positions 3 and 5, which are critical for binding to the enzyme active site as confirmed by X-ray crystallographic studies of the human HMG-CoA reductase-fluvastatin complex [2]. The (3R,5S)-enantiomer alone exhibits an IC50 of 8 nM against the enzyme .
| Evidence Dimension | HMG-CoA reductase inhibitory activity |
|---|---|
| Target Compound Data | 30-fold stronger inhibition |
| Comparator Or Baseline | (3S,5R)-fluvastatin (optical antipode) |
| Quantified Difference | 30-fold |
| Conditions | In vitro enzyme inhibition assay; optical isomers compared |
Why This Matters
Procurement of the pure (3R,5S)-enantiomer ensures maximal pharmacological activity in enzyme inhibition studies, avoiding the confounding presence of the 30-fold less active (3S,5R)-enantiomer found in racemic material.
- [1] Suzumura K, Tanaka K, Yasuhara M, Narita H. In vitro inhibitory effects of the optical isomers and metabolites of fluvastatin on copper ion-induced LDL oxidation. Biol Pharm Bull. 1999;22(9):971-974. View Source
- [2] Istvan ES, Deisenhofer J. Structural mechanism for statin inhibition of HMG-CoA reductase. Science. 2001;292(5519):1160-1164. PDB ID: 1HWI. View Source
